molecular formula C18H17F3N2O4 B2734434 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1396799-02-2

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2734434
CAS No.: 1396799-02-2
M. Wt: 382.339
InChI Key: USYZZDBQVPGGGJ-UHFFFAOYSA-N
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Description

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic organic compound provided for research purposes. It is of significant interest in pharmacological research due to its structural relationship to compounds known to modulate ATP-binding cassette (ABC) transporters . ABC transporters are critical membrane proteins involved in the transport of various substrates across cellular membranes, and their dysfunction is linked to several human diseases. A primary focus of research for this class of compounds is the cystic fibrosis transmembrane conductance regulator (CFTR) . CFTR is an anion channel essential for maintaining electrolyte transport across epithelial tissues in organs such as the lungs and pancreas . Mutations in the CFTR gene, most commonly the ΔF508 mutation, can disrupt the protein's proper folding, trafficking to the cell membrane, and function, leading to the genetic disorder cystic fibrosis . As a research tool, this urea derivative enables scientists to investigate potential corrective effects on mutant CFTR processing and function. Studies on related chemical structures aim to identify modulators that can enhance the maturation and stability of misfolded CFTR proteins or potentiate the channel's activity at the cell surface . Research applications for this compound extend to exploring its role in other CFTR-mediated conditions, including chronic obstructive pulmonary disease (COPD) and dry eye syndromes . By utilizing this reagent, researchers can contribute to the development of novel therapeutic strategies for channelopathies and other disorders related to ABC transporter dysfunction.

Properties

IUPAC Name

1-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O4/c1-17(25,11-6-7-14-15(8-11)27-10-26-14)9-22-16(24)23-13-5-3-2-4-12(13)18(19,20)21/h2-8,25H,9-10H2,1H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYZZDBQVPGGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC=CC=C1C(F)(F)F)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic organic compound with a complex structure that combines a benzo[d][1,3]dioxole moiety, hydroxypropyl group, and a trifluoromethyl-substituted phenyl urea. This compound belongs to a class of urea derivatives known for their diverse biological activities, making it an attractive subject for pharmacological research.

Chemical Structure

The molecular formula of this compound is C18H20F3N2O4C_{18}H_{20}F_3N_2O_4, with a molecular weight of approximately 372.36 g/mol. The structural features of this compound are crucial for its biological interactions and potential therapeutic applications.

Biological Activity Overview

Research on similar compounds suggests that this compound may exhibit various biological activities, including:

  • Anticancer Activity : Compounds with similar structures have shown promising anticancer properties by inducing apoptosis in cancer cell lines and inhibiting tumor growth.
  • Antimicrobial Activity : Urea derivatives are often evaluated for their ability to inhibit bacterial and fungal growth.
  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially leading to therapeutic effects in diseases related to enzyme dysregulation.

Anticancer Activity

A study investigating the anticancer properties of structurally related compounds found that certain urea derivatives displayed significant cytotoxicity against various cancer cell lines. For example, derivatives demonstrated IC50 values in the low micromolar range against MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) cell lines. The mechanism of action was associated with the induction of apoptosis through mitochondrial pathways and increased reactive oxygen species (ROS) production .

CompoundCell LineIC50 (µM)
Compound AMDA-MB-23110
Compound BNUGC-315
Compound CSK-Hep-120

Antimicrobial Activity

Similar compounds have been evaluated for their antimicrobial effectiveness. For instance, certain urea derivatives exhibited selective activity against gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimal inhibitory concentrations (MICs) were reported to be comparable to standard antimicrobial agents .

CompoundBacteria TestedMIC (µg/mL)
Compound DS. aureus50
Compound EE. faecalis100
Compound FMRSA75

Enzyme Inhibition Studies

Research has indicated that urea derivatives can act as inhibitors of various enzymes, including DNA topoisomerases and HIV reverse transcriptase. These interactions are critical for developing therapeutic agents aimed at treating viral infections and certain cancers .

Case Studies

  • Case Study on Anticancer Efficacy : A recent study focused on a series of urea derivatives similar to the target compound, revealing that modifications in the phenyl substituent significantly impacted anticancer activity. The study concluded that the trifluoromethyl group enhances potency against specific cancer cell lines due to improved lipophilicity and binding affinity .
  • Case Study on Antimicrobial Properties : Another investigation highlighted the antimicrobial potential of related compounds against resistant bacterial strains. The study emphasized the importance of structural variations in enhancing efficacy against multi-drug-resistant pathogens .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs or functional groups with the target molecule, enabling comparative analysis:

Urea Derivatives with Trifluoromethylphenyl Groups

1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea (8j)

  • Key Differences : Replaces the benzodioxole-hydroxypropyl moiety with a chloromethylthiazole-phenyl group.
  • Synthetic Yield : 52.7% (vs. unspecified for the target compound) .
  • Molecular Weight : 412.1 g/mol (ESI-MS), lighter than the target compound due to the absence of the benzodioxole-hydroxypropyl unit.
  • Bioactivity : Thiazole-containing ureas are often explored for kinase inhibition, though specific data for 8j are unavailable .

1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea (8k)

  • Key Differences : Adds a chloro substituent to the trifluoromethylphenyl group, increasing halogenation.
  • Synthetic Yield : 55.6%, slightly higher than 8j, suggesting substituent-dependent reaction efficiency .
  • Molecular Weight : 446.0 g/mol (ESI-MS), reflecting the added chlorine atom.

Benzodioxole-Containing Analogues

6-(Benzo[d][1,3]dioxol-5-yl)-3-methoxy-2-((4-methoxyphenyl)ethynyl)pyridine

  • Key Differences : Lacks the urea and trifluoromethylphenyl groups; features a pyridine core and ethynyl linker.
  • Synthesis : Involves Suzuki-Miyaura coupling (Pd(OAc)₂/XPhos), yielding a planar structure with reduced hydrogen-bonding capacity compared to the target urea .

Compound 43: 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(thiophen-2-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide

  • Key Differences : Replaces urea with a carboxamide group and introduces a thiophene-benzoyl-thiazole system.
  • Synthetic Yield : 21%, significantly lower than urea derivatives in , highlighting challenges in coupling sterically hindered substrates .

Trifluoromethylphenyl-Containing Non-Ureas

2-(7-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)benzo[d][1,3]dioxol-5-yl)-N-methylacetamide Key Differences: Incorporates a bis(trifluoromethyl)phenyl group and an oxazolidinone ring.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 8j 8k Compound 43
Molecular Weight ~450–470 g/mol (estimated) 412.1 g/mol 446.0 g/mol ~550 g/mol (estimated)
Key Functional Groups Urea, benzodioxole, CF₃ Urea, thiazole, CF₃ Urea, thiazole, Cl, CF₃ Carboxamide, thiophene
Synthetic Yield Not reported 52.7% 55.6% 21%
  • Metabolic Stability : The hydroxypropyl group in the target compound may undergo Phase II conjugation (e.g., glucuronidation), whereas thiazole-containing ureas (8j/8k) might be prone to oxidative metabolism .

Research Findings and Gaps

  • Synthetic Optimization : Urea derivatives (8j/8k) achieve higher yields than benzodioxole-carboxamides (Compound 43), suggesting urea formation is more efficient than carboxamide coupling in sterically crowded systems .
  • Structural-Activity Relationships (SAR) :
    • The trifluoromethyl group enhances binding to hydrophobic pockets in target proteins.
    • Thiazole rings (8j/8k) may confer π-stacking interactions absent in the benzodioxole-hydroxypropyl linker of the target compound.
  • Unanswered Questions: No data on the target compound’s solubility, stability, or in vitro/in vivo efficacy are available in the provided evidence.

Q & A

Q. What are the standard synthetic routes for 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea, and what key intermediates are involved?

The synthesis typically involves multi-step reactions, starting with functionalization of the benzo[d][1,3]dioxol-5-yl moiety. Key steps include:

  • Ring formation : Catalytic cyclization (e.g., Au(I)-catalyzed reactions for benzodioxole derivatives) to construct the benzo[d][1,3]dioxole core .
  • Hydroxypropyl introduction : Nucleophilic substitution or condensation reactions using propylene oxide derivatives under controlled pH and temperature .
  • Urea linkage formation : Coupling the hydroxypropyl-benzodioxole intermediate with 2-(trifluoromethyl)phenyl isocyanate. Solvents like THF or DMF are used, often with base catalysts (e.g., NaH) to activate hydroxyl groups .
  • Purification : Column chromatography (silica gel) or recrystallization in solvents like ethyl acetate/hexane mixtures .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Spectroscopic analysis :
    • 1H/13C NMR : Confirm the presence of benzodioxole protons (δ 6.7–7.1 ppm), trifluoromethylphenyl signals (δ 7.4–8.0 ppm), and urea NH peaks (δ 5.5–6.0 ppm) .
    • HRMS : Validate molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .
  • IR spectroscopy : Identify urea C=O stretches (~1640–1680 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during urea bond formation?

  • Design of Experiments (DoE) : Apply factorial designs to test variables like temperature (40–90°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–2.0 eq). Use response surface methodology (RSM) to identify optimal parameters .
  • By-product analysis : Use LC-MS to detect side products (e.g., isocyanate dimerization or hydroxyl group over-oxidation). Adjust stoichiometry of isocyanate reagents to avoid excess unreacted intermediates .

Q. What strategies address discrepancies in reported bioactivity data for structurally analogous urea derivatives?

  • Meta-analysis : Compare IC50/GI50 values across studies using standardized assays (e.g., MTT for cytotoxicity ). Control for variables like cell line specificity (e.g., HeLa vs. HEK293) and solvent effects (DMSO concentration ≤0.1%) .
  • Molecular docking : Perform in silico studies to correlate trifluoromethylphenyl orientation with target binding (e.g., kinase inhibition). Use software like AutoDock Vina to model interactions with ATP-binding pockets .

Q. How can computational methods predict the regioselectivity of electrophilic substitutions on the benzodioxole ring?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electron-rich sites (e.g., C-5 vs. C-6 positions) prone to electrophilic attack. Solvent effects (PCM model) improve accuracy for polar aprotic environments .
  • Reaction path sampling : Use transition-state modeling to compare activation energies for competing pathways (e.g., nitration vs. halogenation) .

Q. What advanced techniques characterize hydrogen-bonding interactions between the urea moiety and biological targets?

  • X-ray crystallography : Resolve crystal structures of the compound bound to proteins (e.g., carbonic anhydrase). Annotate hydrogen bonds between urea NH and catalytic zinc ions .
  • NMR titration : Monitor chemical shift perturbations in 15N-labeled urea upon titration with target enzymes .

Data-Driven Research Challenges

Q. How do steric effects from the trifluoromethyl group influence solubility and bioavailability?

  • Solubility assays : Measure logP values (e.g., shake-flask method) to assess hydrophobicity. Compare with analogs lacking the CF3 group .
  • Permeability studies : Use Caco-2 cell monolayers to quantify apparent permeability (Papp). A Papp <1×10⁻⁶ cm/s indicates poor absorption .

Q. What mechanistic insights explain the compound’s stability under oxidative conditions?

  • Stress testing : Expose the compound to H2O2 (3% v/v) at 40°C for 24 hours. Monitor degradation via HPLC and identify products (e.g., hydroxylated benzodioxole) .
  • EPR spectroscopy : Detect radical intermediates during oxidation, linking stability to electron-withdrawing CF3 groups .

Methodological Resources

  • Synthetic protocols : Refer to Pd-catalyzed cross-coupling in for benzodioxole functionalization.
  • Computational tools : ICReDD’s reaction path search algorithms () for optimizing experimental conditions.
  • Safety protocols : Follow chemical hygiene plans for handling trifluoromethyl reagents ().

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